4-(3-Fluorobenzoyl)isoquinoline

Physicochemical profiling Fluorine substitution effects Ionization state

4-(3-Fluorobenzoyl)isoquinoline (CAS 1187166-24-0) is a synthetic, fluorinated isoquinoline derivative featuring a 3-fluorobenzoyl substituent at the 4-position. The isoquinoline scaffold is a well-established privileged pharmacophore for binding to the hinge region of protein kinases, making it a valuable core for fragment-based drug discovery (FBDD) programs targeting kinases and other enzymes.

Molecular Formula C16H10FNO
Molecular Weight 251.25 g/mol
CAS No. 1187166-24-0
Cat. No. B1392211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobenzoyl)isoquinoline
CAS1187166-24-0
Molecular FormulaC16H10FNO
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
InChIKeyIWTVRXUGAYJMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorobenzoyl)isoquinoline (CAS 1187166-24-0): A Fluoro-Substituted Isoquinoline Building Block for Fragment-Based Discovery


4-(3-Fluorobenzoyl)isoquinoline (CAS 1187166-24-0) is a synthetic, fluorinated isoquinoline derivative featuring a 3-fluorobenzoyl substituent at the 4-position . The isoquinoline scaffold is a well-established privileged pharmacophore for binding to the hinge region of protein kinases, making it a valuable core for fragment-based drug discovery (FBDD) programs targeting kinases and other enzymes [1]. The compound is primarily available as a research building block (typical purity ≥97%) .

Why Generic Isoquinoline-4-benzoyl Analogs Cannot Simply Replace 4-(3-Fluorobenzoyl)isoquinoline


Isoquinoline-4-benzoyl analogs are not interchangeable due to the profound influence of fluorine substitution pattern on electronic properties, metabolic stability, and molecular recognition. The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) significantly alters the electron density distribution, pKa, and preferred binding conformations, which in turn dictates scaffold reactivity in synthetic elaborations and target interactions in biological systems . The 3-fluoro (meta) substitution of the target compound imparts a distinct electrostatic profile and steric environment compared to its 2-fluoro and 4-fluoro isomers, directly impacting its performance in fragment merging strategies and as a synthetic intermediate [1]. Quantitative differences in physicochemical properties underscore that each isomer represents a unique chemical tool rather than a generic building block.

4-(3-Fluorobenzoyl)isoquinoline: Head-to-Head Physicochemical and Scaffold-Specific Comparisons


Meta-Fluoro Substitution Lowers Predicted pKa Relative to the 2-Fluoro Isomer, Altering Protonation State

The predicted acid dissociation constant (pKa) for 4-(3-fluorobenzoyl)isoquinoline is 2.81 ± 0.10, while its closest regioisomer, 4-(2-fluorobenzoyl)isoquinoline (CAS 1187171-62-5), exhibits a higher predicted pKa of 3.47 ± 0.10 . This difference of 0.66 log units indicates that the 3-fluoro isomer is more acidic and will be predominantly deprotonated at a lower pH, directly influencing its solubility, salt formation capability, and protein-ligand interactions .

Physicochemical profiling Fluorine substitution effects Ionization state

Distinct Density Profiles Between 3-Fluoro and 2-Fluoro Isomers Enable Purity Verification

The predicted density of 4-(3-fluorobenzoyl)isoquinoline is 1.261 ± 0.06 g/cm³, compared to 1.253 ± 0.06 g/cm³ for the 2-fluoro isomer . While the absolute difference is small (0.008 g/cm³), this parameter provides a measurable physical constant for quality control and is directly linked to the efficiency of molecular packing arising from the meta substitution pattern .

Quality control Density measurement Isomer differentiation

4-Substituted Isoquinoline Core Enables Fragment Merging for PKCζ Kinase Inhibition

A 2020 study demonstrated that a focused library of 5,000 monosubstituted isoquinoline fragments yielded a dozen initial hits with low to mid-micromolar IC50 values against protein kinase C ζ (PKCζ) [1]. Fragment merging of 4-substituted isoquinoline hits with complementary 6-substituted fragments generated the highly potent lead compound 37 (J. Med. Chem. 2020), which achieved nanomolar potency and oral efficacy in a collagen-induced arthritis mouse model [1]. The 4-position substitution vector, as in 4-(3-fluorobenzoyl)isoquinoline, was a productive starting point for this optimization.

Fragment-based drug design Kinase inhibitor Fragment merging

Optimal Scientific and Industrial Application Scenarios for 4-(3-Fluorobenzoyl)isoquinoline


Starting Fragment for Protein Kinase C ζ (PKCζ) Inhibitor Design

As demonstrated by Atobe et al. (2020), 4-substituted isoquinoline fragments are productive starting points for fragment merging aimed at developing PKCζ inhibitors. Procuring 4-(3-fluorobenzoyl)isoquinoline for a biochemical screen at 100 µM could rapidly identify binding hits, with subsequent merging of this fragment with complementary hits (e.g., 6-substituted isoquinolines) to generate potent, selective leads as detailed in Section 3 [1].

Synthetic Intermediate for Metabolic Stability Screening in Lead Optimization

In late-stage lead optimization, the 3-fluoro substituent is strategically replaced or retained to modulate metabolic stability. The distinct pKa of 4-(3-fluorobenzoyl)isoquinoline (2.81 ± 0.10), compared to its 2-fluoro isomer (3.47 ± 0.10) as shown in Section 3, allows medicinal chemists to test the impact of meta-fluoro substitution on oxidative metabolism by cytochrome P450 enzymes, guiding the final candidate selection [1].

Chemical Biology Probe for Hinge Region Binding in Kinases

The isoquinoline core is a validated hinge-binding motif. 4-(3-Fluorobenzoyl)isoquinoline can serve as a chemical probe to map kinase active sites in structural biology studies. Its 3-fluorobenzoyl group provides a distinct electron density feature for crystallographic studies, and its lower pKa may influence binding kinetics, as inferred from the quantitative physicochemical differentiation established in Section 3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorobenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.